molecular formula C9H16O2 B064656 (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one CAS No. 191917-39-2

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one

Cat. No. B064656
M. Wt: 156.22 g/mol
InChI Key: IBHWVDODTVKFMT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the family of oxanones. This compound has been widely used in scientific research due to its unique properties. It is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.

Mechanism Of Action

The mechanism of action of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Furthermore, it has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to have anticancer effects, including the inhibition of tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable and can be stored for long periods without degradation. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the study of its effects on neurotransmitters and the central nervous system. Furthermore, the study of its mechanism of action and its interactions with other molecules could provide insight into its potential therapeutic uses.

Synthesis Methods

The synthesis of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one involves the reaction of 4-methyl-2-oxopentanoic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This synthesis method has been widely used in the production of this compound for scientific research purposes.

Scientific Research Applications

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been used in the study of the central nervous system and its effects on neurotransmitters. This compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

191917-39-2

Product Name

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4S,6R)-4-methyl-6-propan-2-yloxan-2-one

InChI

InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1

InChI Key

IBHWVDODTVKFMT-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1C[C@@H](OC(=O)C1)C(C)C

SMILES

CC1CC(OC(=O)C1)C(C)C

Canonical SMILES

CC1CC(OC(=O)C1)C(C)C

synonyms

2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI)

Origin of Product

United States

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